2-Hydrazinoquinoxaline
Overview
Description
2-Hydrazinoquinoxaline is a chemical compound with the molecular formula C8H8N4. It has a molecular weight of 160.18 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 2-Hydrazinoquinoxaline consists of a quinoxaline core with a hydrazino group attached . The InChI code for this compound is 1S/C8H8N4/c9-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,11,12) .Physical And Chemical Properties Analysis
2-Hydrazinoquinoxaline is a pale-yellow to yellow-brown solid . It has a molecular weight of 160.18 .Scientific Research Applications
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Antimicrobial Activity
- Field : Pharmacology and Microbiology
- Application : Quinoxaline derivatives have been found to exhibit antimicrobial activity .
- Method : The exact method of application or experimental procedures would depend on the specific study, but generally, this involves introducing the quinoxaline derivative to a culture of the microorganism and observing its effects .
- Results : The results would also depend on the specific study, but generally, a reduction in the growth or viability of the microorganism would be observed .
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Anti-Amoebic, Anti-Proliferative Activity
- Field : Pharmacology and Microbiology
- Application : Some quinoxaline derivatives have been found to exhibit anti-amoebic and anti-proliferative activity .
- Method : Similar to the antimicrobial activity, the method of application would involve introducing the quinoxaline derivative to a culture of amoebas and observing its effects .
- Results : The results would show a reduction in the growth or proliferation of the amoebas .
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Synergistic Activity with Penicillin Against MRSA
- Field : Pharmacology and Microbiology
- Application : 3-Hydrazinoquinoxaline-2-thiol has been found to exhibit synergistic activity with penicillin against Methicillin-resistant Staphylococcus aureus (MRSA) .
- Method : The method of application involved determining the Minimum Inhibitory Concentrations (MICs) of 3-hydrazinoquinoxaline-2-thiol and penicillin for 22 clinical MRSA strains. A checkerboard assay was then employed to evaluate the interaction between 3-hydrazinoquinoxaline-2-thiol and penicillin .
- Results : The combination of 3-hydrazinoquinoxaline-2-thiol and penicillin yielded a synergistic effect, resulting in a significant reduction of MICs by up to 64-fold .
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Hypoglycemic, Anti-Glaucoma Activity
- Field : Pharmacology
- Application : Some quinoxaline derivatives have been found to exhibit hypoglycemic and anti-glaucoma activity .
- Method : The method of application would involve introducing the quinoxaline derivative to a model organism and observing its effects .
- Results : The results would show a reduction in blood glucose levels or intraocular pressure .
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Antiviral Activity
- Field : Virology
- Application : Quinoxaline derivatives have been found to exhibit antiviral activity .
- Method : The method of application would involve introducing the quinoxaline derivative to a culture of the virus and observing its effects .
- Results : The results would show a reduction in the growth or viability of the virus .
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Cytotoxic with Anticancer, Antitumor Activity
- Field : Oncology
- Application : Quinoxaline derivatives have been found to exhibit cytotoxic activity, with potential applications in cancer and tumor treatment .
- Method : The method of application would involve introducing the quinoxaline derivative to a culture of cancer cells and observing its effects .
- Results : The results would show a reduction in the growth or viability of the cancer cells .
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Antithrombotic Activity
- Field : Pharmacology
- Application : Some quinoxaline derivatives have been found to exhibit antithrombotic activity .
- Method : The method of application would involve introducing the quinoxaline derivative to a model organism and observing its effects .
- Results : The results would show a reduction in blood clot formation .
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Anti-HIV Agents
- Field : Virology
- Application : Quinoxaline derivatives have been found to exhibit activity against HIV .
- Method : The method of application would involve introducing the quinoxaline derivative to a culture of the virus and observing its effects .
- Results : The results would show a reduction in the growth or viability of the virus .
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Anti-Inflammatory and Analgesic Activity
- Field : Pharmacology
- Application : Quinoxaline derivatives have been found to exhibit anti-inflammatory and analgesic activity .
- Method : The method of application would involve introducing the quinoxaline derivative to a model organism and observing its effects .
- Results : The results would show a reduction in inflammation and pain .
properties
IUPAC Name |
quinoxalin-2-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULVDPYLWVXKGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302624 | |
Record name | 2-hydrazinoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinoquinoxaline | |
CAS RN |
61645-34-9 | |
Record name | 61645-34-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydrazinoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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